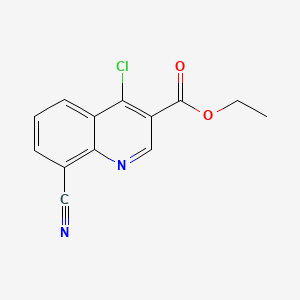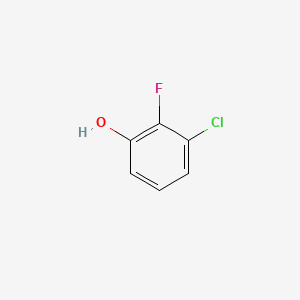
Methyl 2,2,3,3,4,4-hexafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,3,3,4,4-hexafluorobutanoate is a fluorinated organic compound with the molecular formula C₅H₄F₆O₂ and a molecular weight of 210.08 g/mol . It is known for its high boiling point of 113-115°C and its stability under ambient conditions . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3,4,4-hexafluorobutanoate can be synthesized through several methods. One common approach involves the esterification of hexafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,3,3,4,4-hexafluorobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,3,3,4,4-hexafluorobutanoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving fluorine chemistry.
Biology: Its unique properties make it useful in biochemical assays and as a probe in biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which methyl 2,2,3,3,4,4-hexafluorobutanoate exerts its effects involves interactions with various molecular targets and pathways. Its fluorinated nature allows it to participate in unique chemical interactions, which can influence biological processes and chemical reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2,3,3,4,4-hexafluoro-4-(trifluorovinyl)oxybutanoate: This compound has a similar fluorinated structure but includes an additional trifluorovinyl group, which can alter its reactivity and applications.
Methyl 4-trifluoroethenoxy-2,2,3,3,4,4-hexafluorobutanoate:
Uniqueness
Methyl 2,2,3,3,4,4-hexafluorobutanoate is unique due to its specific combination of fluorine atoms and ester functionality, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity under specific conditions .
Eigenschaften
IUPAC Name |
methyl 2,2,3,3,4,4-hexafluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSBACGSFZSPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379546 |
Source


|
| Record name | Methyl 4H-perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-32-1 |
Source


|
| Record name | Methyl 4H-perfluorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)








